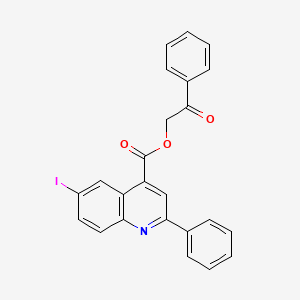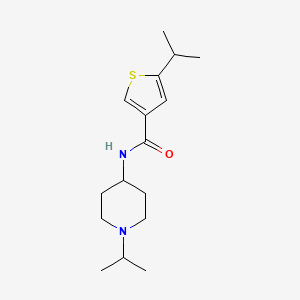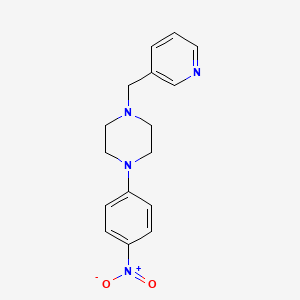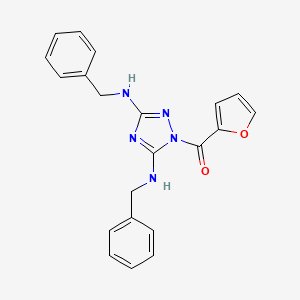![molecular formula C12H16BrNO2 B4890020 N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide is a chemical compound that is widely used in scientific research due to its unique properties and potential applications. This compound is also known as BDAEA, and it is a derivative of phenoxyacetic acid. BDAEA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in many fields.
作用机制
The mechanism of action of BDAEA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BDAEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of BDAEA is still under investigation, and further research is needed to fully understand its potential therapeutic applications.
Biochemical and Physiological Effects:
BDAEA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. BDAEA has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using BDAEA in lab experiments is its relative ease of synthesis and availability. BDAEA can be obtained in high yields, making it a cost-effective option for researchers. However, one of the limitations of using BDAEA in lab experiments is its potential toxicity. BDAEA has been found to have cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
未来方向
There are many potential future directions for research involving BDAEA. One area of research that is currently being explored is the development of BDAEA-based cancer therapies. Another potential area of research is the investigation of BDAEA's potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of BDAEA and its potential applications in other areas of medicine and biology.
Conclusion:
In conclusion, BDAEA is a chemical compound that has many potential applications in scientific research. Its unique properties and potential therapeutic applications make it a valuable tool for researchers in many fields. However, caution should be exercised when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of BDAEA and its potential applications in medicine and biology.
合成方法
The synthesis of BDAEA involves the reaction of 4-bromo-2,6-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with sodium acetate to yield BDAEA. The synthesis of BDAEA is a relatively simple process, and the compound can be obtained in high yields.
科学研究应用
BDAEA has been extensively used in scientific research due to its unique properties and potential applications. One of the most significant applications of BDAEA is in the field of medicinal chemistry. BDAEA has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. BDAEA has been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-6-11(13)7-9(2)12(8)16-5-4-14-10(3)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKPBGOYOKAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)



![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)

![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)